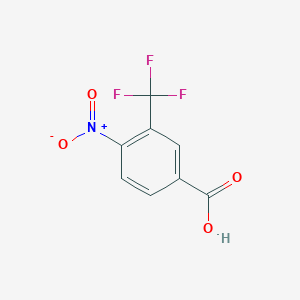

4-Nitro-3-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQCKYQIVYCTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584534 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-38-7 | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitro-3-(trifluoromethyl)benzoic Acid: A Comprehensive Technical Guide for Advanced Drug Discovery

CAS Number: 320-38-7

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Nitro-3-(trifluoromethyl)benzoic acid, a pivotal building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, inherent reactivity, and critical applications in the development of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Fluorinated and Nitrated Scaffolds

In the landscape of drug design, the incorporation of specific functional groups is a cornerstone of modifying molecular scaffolds to enhance biological activity and physicochemical properties.[1][2] The trifluoromethyl (-CF3) group and the nitro (-NO2) group, both present in this compound, are prime examples of moieties that impart significant and often synergistic advantages to bioactive molecules.

The trifluoromethyl group is highly valued for its ability to increase metabolic stability, enhance lipophilicity for improved membrane permeability, and alter electronic properties to fine-tune interactions with biological targets.[3] Its strong electron-withdrawing nature and steric bulk can lead to more potent and selective drug candidates.[3]

The nitro group , also a strong electron-withdrawing group, is a versatile functional handle. It can be readily reduced to an amine, opening pathways for a myriad of subsequent chemical transformations, including amide bond formation and the construction of heterocyclic systems.[4] Nitroaromatic compounds are key intermediates in the synthesis of numerous pharmaceuticals.[1]

This compound strategically combines these features with a carboxylic acid group, creating a trifunctionalized benzene ring that serves as a highly versatile scaffold for the synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in multi-step syntheses.

Physical Properties

| Property | Value | Reference |

| CAS Number | 320-38-7 | [5] |

| Molecular Formula | C8H4F3NO4 | [5] |

| Molecular Weight | 235.12 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | 160-164 °C (lit.) | [6] |

Spectroscopic and Crystallographic Data

Detailed structural analysis of this compound reveals key insights into its reactivity. In the solid state, the molecule engages in intermolecular hydrogen bonding, forming head-to-tail dimers.[]

A notable structural feature is the influence of the trifluoromethyl group on the planarity of the adjacent nitro group. Steric hindrance from the ortho -CF3 group forces the nitro group to rotate out of the plane of the aromatic ring by approximately 51.3°.[] In contrast, the carboxylic acid group remains nearly co-planar with the benzene ring.[] This conformational arrangement has significant implications for the molecule's electronic distribution and reactivity.

| Spectroscopic Data | Key Features |

| ¹H NMR | Aromatic protons exhibit characteristic splitting patterns. |

| ¹³C NMR | Signals for the carboxyl, trifluoromethyl, and aromatic carbons are observed at distinct chemical shifts. |

| ¹⁹F NMR | A singlet corresponding to the -CF3 group is a key diagnostic peak. |

| IR Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), and N-O (nitro) stretches are present. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the nitration of a suitable benzotrifluoride derivative, followed by hydrolysis. The following protocol is adapted from established industrial methods and provides a reliable pathway to high-purity material.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Preparation of the Nitrating Mixture: In a reaction vessel equipped with mechanical stirring and cooling, carefully add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

Nitration Reaction: Gradually add 3-(trifluoromethyl)benzoyl chloride to the mixed acid. The temperature should be carefully controlled, typically between 40-60°C, to ensure both nitration and in-situ hydrolysis of the acyl chloride to the carboxylic acid. The reaction is monitored until completion.

-

Work-up and Isolation of Crude Product: Once the reaction is complete, the mixture is carefully poured onto a slurry of ice and water. This quenching step causes the crude product, a mixture of nitro isomers, to precipitate out of solution. The precipitate is then collected by filtration.

-

Purification by Selective Dissolution: The crude solid is suspended in an aqueous solution of a base, such as sodium hydroxide. This compound, along with the 2-nitro isomer, will dissolve to form their respective sodium salts. The less soluble 3-nitro isomer can be separated by filtration.

-

Final Precipitation and Drying: The filtrate containing the sodium salt of this compound is then acidified with a strong acid like hydrochloric acid. This re-protonates the carboxylate, causing the pure product to precipitate. The solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Rationale for Procedural Choices:

-

Mixed Acid: The combination of sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO2+), which is the active species in electrophilic aromatic substitution.

-

Temperature Control: Maintaining the reaction temperature is crucial for controlling the regioselectivity of the nitration and preventing unwanted side reactions.

-

Purification Strategy: The purification process leverages the differential solubility of the nitro isomers in a basic solution, allowing for their effective separation.

Reactivity and Chemical Transformations

The three functional groups of this compound each offer distinct handles for further chemical modification, making it a versatile intermediate.

Key Reaction Pathways

Caption: Major reaction pathways of this compound.

-

Reactions at the Carboxylic Acid: The carboxylic acid group can readily undergo standard transformations such as esterification and conversion to an acid chloride, followed by amidation. These reactions are fundamental for coupling this scaffold to other molecular fragments.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, most commonly catalytic hydrogenation (e.g., H2 over Pd/C) or metal-acid systems (e.g., SnCl2 in HCl). The resulting aniline is a key nucleophile for subsequent reactions.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution, although this is less common than transformations of the other two functional groups.

Application in Drug Development: Synthesis of Nilutamide

A prominent example of the utility of this compound is its role as a key starting material in the synthesis of Nilutamide . Nilutamide is a non-steroidal antiandrogen drug used in the treatment of prostate cancer.[6][8]

Synthetic Pathway to Nilutamide

The synthesis of Nilutamide from 4-Nitro-3-(trifluoromethyl)aniline (which is derived from the corresponding benzoic acid) highlights the strategic use of this intermediate's functional groups. A common synthetic route involves the reaction of 3-trifluoromethyl-4-nitrophenyl isocyanate with α-cyanoisopropylamine, followed by acid hydrolysis to form the hydantoin ring of Nilutamide.[8] The required 3-trifluoromethyl-4-nitrophenyl isocyanate is synthesized from 4-amino-3-(trifluoromethyl)benzonitrile, which in turn can be prepared from this compound.

This application underscores the importance of this compound as a precursor to complex, biologically active molecules. The specific arrangement of the nitro and trifluoromethyl groups is critical for the final drug's ability to bind to the androgen receptor and exert its therapeutic effect.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are paramount when handling this compound.

-

Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation.[9] It is also suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.[9]

-

Handling: Work should be conducted in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[9] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a testament to the power of strategic molecular design. The convergence of a carboxylic acid, a nitro group, and a trifluoromethyl group on a single aromatic ring creates a building block of immense value to the medicinal chemist. Its well-defined physicochemical properties, reliable synthesis, and versatile reactivity make it an indispensable tool in the development of novel therapeutics, as exemplified by its role in the synthesis of Nilutamide. For researchers and drug development professionals, a thorough understanding of this key intermediate opens doors to new synthetic possibilities and the creation of next-generation pharmaceuticals.

References

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Nitro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Bicalutamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives. Retrieved from [Link]

-

Zhu, J., et al. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. RSC Advances, 13(27), 18453-18457. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

-

PubChem. (n.d.). Bicalutamide. Retrieved from [Link]

-

DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

Sources

- 1. Oxacycle Synthesis via Intramolecular Reaction of Carbanions and Peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer - Google Patents [patents.google.com]

- 5. Nilutamide [drugfuture.com]

- 6. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

4-Nitro-3-(trifluoromethyl)benzoic acid molecular weight

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique electronic and steric properties, conferred by the nitro, trifluoromethyl, and carboxylic acid groups, make it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, structural characteristics, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the following key properties.[1]

| Property | Value | Source(s) |

| Molecular Weight | 235.12 g/mol | [1][2][3] |

| Molecular Formula | C₈H₄F₃NO₄ | [1][2][3] |

| CAS Number | 320-38-7 | [1][2][3] |

| Melting Point | 160-164 °C | [1] |

| Appearance | Solid | [1] |

| SMILES | OC(=O)c1ccc(c(c1)C(F)(F)F)=O | [1][2] |

| InChI | 1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14) | [1] |

Molecular Structure and Conformation

The molecular structure of this compound is notable for the steric interactions between its adjacent trifluoromethyl and nitro substituents. The bulky trifluoromethyl group, positioned ortho to the nitro group, forces the nitro moiety to rotate significantly out of the plane of the aromatic ring.[4][5] Crystallographic studies have determined this plane-to-plane angle to be approximately 51.3°.[4] In contrast, the carboxylic acid group remains nearly co-planar with the aromatic ring, exhibiting an angle of about 4.9°.[4] This enforced non-planarity of the nitro group can have profound effects on the molecule's electronic properties and its interactions in a biological context, as it disrupts π-conjugation with the benzene ring. Like many benzoic acid derivatives, it engages in intermolecular hydrogen bonding to form head-to-tail dimers in the solid state.[4][6]

Caption: 2D Structure of this compound.

Synthesis and Purification

This compound was first reported in 1951, prepared via the hydrolysis of the corresponding nitrile.[4] A more industrially scalable method involves the direct nitration of a 4-trifluoromethyl benzoic acid derivative. The primary challenge in this synthesis is controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer over the 2-nitro isomer.

Example Synthetic Protocol: Nitration of 4-Trifluoromethylbenzoyl Chloride

The following protocol is adapted from a patented method for preparing isomers of 4-trifluoromethyl nitrobenzoic acid.[7] This process involves the nitration of 4-trifluoromethylbenzoyl chloride followed by hydrolysis. The use of the benzoyl chloride derivative can offer different reactivity and selectivity compared to the direct nitration of the benzoic acid.

Step 1: Preparation of the Nitrating Mixture

-

In a suitable cooled reactor, cautiously add 12.5 kg of 98% fuming nitric acid to 100 kg of concentrated sulfuric acid while maintaining strict temperature control.

Step 2: Nitration Reaction

-

Gradually add 10 kg of 4-trifluoromethylbenzoyl chloride to the mixed acid from Step 1.

-

Maintain the reaction temperature between 40-60°C during the addition.

-

Once the addition is complete, hold the reaction at 60°C for 3 hours to ensure completion.

Step 3: Work-up and Hydrolysis

-

Pour the reaction mixture into 120 liters of iced water to precipitate the product (a mixture of 4-trifluoromethyl-2-nitro and 4-trifluoromethyl-3-nitrobenzoyl chloride).

-

Filter the resulting precipitate.

-

To hydrolyze the acid chloride, suspend the filtered solid in 18 liters of water containing a neutralizing agent such as sodium carbonate (approx. 1.05 kg) and stir for 30 minutes.

Step 4: Isomer Separation and Purification

-

The resulting mixture contains the sodium salts of both 4-trifluoromethyl-2-nitrobenzoic acid and 4-trifluoromethyl-3-nitrobenzoic acid.

-

Separation of the isomers often requires fractional crystallization or chromatography, exploiting differences in their physical properties.

Caption: Role as a precursor in the development of therapeutic agent classes.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed. [8]* Irritation: Causes skin irritation and serious eye irritation. [8][9]* Long-Term Effects: Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child. [8]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. [8]Ensure that eyewash stations and safety showers are readily accessible. [10]* Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield. [8]* Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area. [8][11]* Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods (e.g., bind and pump off or take up dry) and dispose of it as hazardous waste. [8]

Storage

-

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. [10]* Store away from incompatible materials such as strong acids and oxidizing agents. [9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its distinct structural features, particularly the sterically hindered nitro group, provide a unique starting point for creating novel compounds. Its demonstrated utility in the development of potential treatments for neurodegenerative diseases and tuberculosis underscores its importance to the drug discovery and development community. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in research.

References

-

Amerigo Scientific. This compound (97%). [Link]

-

Richter, A. et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 524–529. [Link]

-

International Union of Crystallography. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. [Link]

-

CP Lab Safety. This compound, 98% Purity. [Link]

-

ResearchGate. A view of this compound (II) with the...[Link]

-

Supporting Information. General procedure for Ni-catalyzed carboxylation of aryl halides with HCO2Li•H2O. [Link]

-

Amanote Research. (PDF) Crystallographic and Spectroscopic Characterization. [Link]

-

ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. [Link]

-

Australia Pacific LNG. (2016). Safety Data Sheet for 4-(Trifluoromethyl)benzoic acid. [Link]

- Google Patents. GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer.

-

Carl ROTH. (2022). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

-

PubChemLite. This compound (C8H4F3NO4). [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Beilstein Journals. (2019). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

Richter, A. et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 177–182. [Link]

Sources

- 1. 4-硝基-3-(三氟甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aplng.com.au [aplng.com.au]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

4-Nitro-3-(trifluoromethyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Nitro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzoic acid, it features three key functional groups: a carboxylic acid, a nitro group, and a trifluoromethyl group. The strategic placement of these substituents, particularly the powerful electron-withdrawing nitro and trifluoromethyl groups, imparts unique electronic and steric properties to the molecule. These characteristics make it a valuable building block in the synthesis of complex organic molecules, including potential pharmaceuticals like glutamate receptor antagonists which have therapeutic potential for diseases such as Parkinson's disease.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and methodologies for its characterization.

Molecular Structure and Chemical Identity

The fundamental identity of a chemical compound is rooted in its molecular structure. This compound is registered under CAS Number 320-38-7.[2] Its molecular formula is C₈H₄F₃NO₄, corresponding to a molecular weight of 235.12 g/mol .[2]

The arrangement of the functional groups on the benzene ring is critical to its reactivity and physical behavior. The carboxylic acid defines the parent structure, with the nitro group at the para-position (C4) and the trifluoromethyl group at the meta-position (C3) relative to the carboxylate. This specific substitution pattern is crucial for its application in targeted synthesis.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. For drug development professionals, these parameters are critical for formulation and bioavailability studies.

| Property | Value | Source(s) |

| CAS Number | 320-38-7 | [2] |

| Molecular Formula | C₈H₄F₃NO₄ | [2] |

| Molecular Weight | 235.12 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 160-164 °C | |

| pKa (Predicted) | ~2.5 - 3.0 | Expert Analysis |

| Solubility (Predicted) | Soluble in polar organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water. | Expert Analysis[3] |

Expert Insights on Physicochemical Properties:

-

Melting Point: The relatively high melting point of 160-164 °C is indicative of a stable crystalline lattice structure. This stability arises from strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the nitro and trifluoromethyl groups.[1][4]

-

Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents like water. However, the large, hydrophobic trifluoromethyl-substituted phenyl ring limits aqueous solubility. Therefore, the compound is expected to be sparingly soluble in water but should exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone, which can solvate both the polar and nonpolar regions of the molecule.[3]

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide unambiguous confirmation of a molecule's structure and offer deeper insights into its electronic and spatial configurations.

Spectroscopic Data

A detailed spectroscopic analysis has been published, providing the following characterization data[1]:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows signals corresponding to the three aromatic protons. The chemical shifts (δ) are typically observed downfield due to the deshielding effects of the electron-withdrawing substituents.

-

¹³C NMR (100.6 MHz, DMSO-d₆): The carbon spectrum reveals eight distinct signals, corresponding to each carbon atom in the unique electronic environment. Notably, the carbon of the trifluoromethyl group appears as a quartet due to C-F coupling, and the carbons attached to or near the fluorine atoms also exhibit splitting.[1]

-

¹⁹F NMR (376.5 MHz, DMSO-d₆): The fluorine NMR shows a singlet at approximately -59.24 ppm, characteristic of the three equivalent fluorine atoms in the CF₃ group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad peak around 3104 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ is indicative of the C=O carbonyl stretch.[1]

Crystallographic Analysis

X-ray crystallography studies reveal crucial details about the solid-state conformation.[1][4]

-

Molecular Geometry: A key structural feature is the steric interaction between the trifluoromethyl group and the adjacent nitro group. This steric hindrance forces the nitro group to rotate significantly out of the plane of the aromatic ring, with a reported plane-to-plane angle of 51.3°.[1] In contrast, the carboxylic acid group remains nearly co-planar with the benzene ring.

-

Intermolecular Interactions: In the crystalline state, molecules of this compound form head-to-tail dimers through intermolecular hydrogen bonds between the carboxylic acid moieties of two separate molecules. This is a classic interaction for carboxylic acids and contributes to the stability of the crystal lattice.[1][4]

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, all experimental protocols must be self-validating. Below are standard, reliable methodologies for determining the key physical properties discussed.

Workflow for Physicochemical Characterization

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Nitro-3-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 4-Nitro-3-(trifluoromethyl)benzoic acid (CAS No. 320-38-7), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data and established laboratory best practices to ensure a thorough understanding of the compound's hazard profile and the necessary precautions for its use.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its specific structure, with both a nitro group and a trifluoromethyl group, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a robust safety assessment.

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid moiety compared to benzoic acid itself. The nitro group is also strongly electron-withdrawing, further influencing the electronic properties of the molecule. These characteristics are critical for chemists designing reactions but also inform the compound's potential biological activity and hazards.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 320-38-7 | [1][2][3] |

| Molecular Formula | C₈H₄F₃NO₄ | [1][2][3] |

| Molecular Weight | 235.12 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 160-164 °C | [1] |

| InChI Key | JIQCKYQIVYCTEZ-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary routes of concern for occupational exposure are ingestion, skin contact, and eye contact. The "Warning" signal word indicates a moderate level of hazard.[1]

The causality behind these classifications stems from the compound's chemical nature. As an acidic organic compound, it can cause irritation upon contact with mucosal surfaces like the eyes. The potential for skin sensitization (H317) suggests that the molecule may act as a hapten, capable of binding to skin proteins and eliciting an immune response upon repeated exposure.[1] The oral toxicity (H302) is a common classification for research chemicals that have not undergone extensive toxicological evaluation but are suspected of being harmful if swallowed.[1][4]

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Source: Synthesized from Sigma-Aldrich safety information.[1] |

Toxicological Profile: A Mechanistic Perspective

While a complete toxicological dossier for this specific compound is not publicly available, we can infer potential effects based on its classification and the known toxicology of analogous structures, such as other nitroaromatic compounds.

-

Eye Irritation (H319): As a solid particulate and an acid, the compound can cause mechanical and chemical irritation to the eyes, leading to redness, pain, and inflammation.[1][5] Prompt and thorough rinsing is critical to prevent serious damage.

-

Skin Sensitization (H317): This classification is significant for researchers who may handle the compound frequently.[1] Initial exposures might not produce a reaction, but subsequent contact can trigger an allergic response, such as contact dermatitis. This underscores the importance of consistently using appropriate gloves and preventing skin contact from the outset.

-

Oral Toxicity (H302): "Harmful if swallowed" indicates that ingestion of relatively small quantities may cause adverse health effects.[1] Aromatic nitro compounds, as a class, can sometimes interfere with oxygen transport in the blood (methemoglobinemia), though this specific effect is not confirmed for this substance.[4] The primary preventative measure is to strictly prohibit eating, drinking, or smoking in laboratory areas.[4]

Standard Operating Procedure: Safe Handling and Solution Preparation

Trustworthiness in experimental results begins with the integrity of the experimental setup, which includes the safe and accurate handling of reagents. This protocol outlines a self-validating system for preparing a stock solution of this compound.

Experimental Protocol: Safe Weighing and Solution Preparation

-

Preparation & Engineering Controls:

-

Confirm that a chemical fume hood is operational and certified.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

-

Designate a specific area within the fume hood for handling the solid compound to contain any potential spills.

-

-

Personal Protective Equipment (PPE) Verification:

-

Weighing the Compound:

-

Place an analytical balance inside the chemical fume hood or use a powder-containment hood.

-

Tare a suitable weighing vessel (e.g., weigh boat or glass vial).

-

Carefully transfer the desired amount of this compound to the tared vessel using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.[4]

-

Securely close the primary container of the chemical immediately after dispensing.

-

-

Dissolution:

-

Place a stir plate and a beaker or flask containing the desired solvent (e.g., DMSO, DMF, Ethanol) inside the fume hood.

-

Add a magnetic stir bar to the solvent.

-

Carefully add the weighed solid to the solvent to minimize splashing.

-

Cover the vessel (e.g., with a watch glass or paraffin film) and begin stirring until the solid is fully dissolved.

-

-

Final Steps & Decontamination:

-

Transfer the prepared solution to a clearly labeled, sealed storage vessel. The label must include the chemical name, concentration, solvent, date, and your initials.

-

Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning should be performed within the fume hood.

-

Wipe down the work surface within the fume hood.

-

Properly dispose of contaminated disposables (e.g., weigh boat, wipes) in the designated solid chemical waste container.[4]

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate waste stream.[7]

-

Wash hands thoroughly with soap and water after the procedure is complete.[7]

-

Workflow Visualization

Caption: Workflow for Safe Handling and Solution Preparation.

Personal Protective Equipment (PPE) Doctrine

The selection of PPE is not a matter of routine but a risk-based decision. For this compound, the rationale is as follows:

-

Eye Protection: Chemical safety goggles are mandatory.[5] The H319 classification (Causes serious eye irritation) means that any contact with the eyes could lead to significant injury. Goggles provide a seal around the eyes that standard safety glasses do not, offering superior protection from dust and splashes.[1]

-

Skin Protection: A lab coat and chemically resistant gloves are required.[7] The H317 classification (May cause an allergic skin reaction) necessitates preventing all skin contact.[1] Nitrile gloves are suitable for incidental contact. If prolonged contact is anticipated or if working with concentrated solutions, heavier-duty gloves (e.g., butyl rubber) or changing nitrile gloves frequently is recommended. Always check glove compatibility charts for the specific solvent being used.

-

Respiratory Protection: Under normal laboratory conditions with the use of a certified chemical fume hood, respiratory protection is not typically required.[4] However, if engineering controls are not available or if there is a potential for generating significant amounts of dust (e.g., during bulk material transfer or a large spill), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1]

Emergency Procedures: A Logic-Driven Response

In the event of an accidental exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

The immediate priority is to remove the individual from the source of exposure and decontaminate them. Always show the safety data sheet to attending medical personnel.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4][5]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5] If they feel unwell, call a poison center or doctor.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

Emergency Response Flowchart

Caption: First-Aid Decision Flowchart for Exposures.

Accidental Release Measures

For a small spill in a laboratory setting:

-

Ensure proper PPE is worn.

-

Avoid breathing dust. Ventilate the area.[5]

-

Gently sweep or scoop the solid material into a suitable, labeled container for disposal. Avoid methods that create dust.[4]

-

Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated disposables, and spilled material, must be treated as hazardous chemical waste.

-

Containers: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.

-

Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

References

-

Appchem. This compound. [Link]

-

Australia Pacific LNG. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzoic acid. [Link]

-

NIST. SAFETY DATA SHEET - Benzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

-

IndiaMART. CAS 320-38-7 this compound. [Link]

-

IndiaMART. CAS 320-38-7 this compound at ₹ 85/kg. [Link]

-

Angene. This compound. [Link]

-

Capot Chemical. MSDS of 4-Nitro-3-trifluoromethyl-benzoic acid methyl ester. [Link]

-

Chemspace. This compound. [Link]

-

Win-Win Chemical. 320-38-7 this compound. [Link]

-

Chemicalbridge. This compound. [Link]

-

Synthonix. This compound. [Link]

Sources

4-Nitro-3-(trifluoromethyl)benzoic acid structural formula

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzoic acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, analysis, and handling.

Introduction and Strategic Importance

This compound (CAS No. 320-38-7) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strategic importance lies in its trifluoromethyl (-CF3) and nitro (-NO2) functional groups, which serve as versatile handles for further chemical modification. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The nitro group can be readily reduced to an amine, providing a key linkage point for building more complex molecular architectures.

This compound is most notably recognized as a critical precursor in the synthesis of non-steroidal anti-androgen drugs, such as Bicalutamide, which is used in the treatment of prostate cancer.[3] Understanding the chemistry and handling of this intermediate is therefore crucial for process development and manufacturing in the pharmaceutical industry.

Physicochemical and Structural Properties

The compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[4] Its structural and physical properties are summarized below.

Structural Formula

The molecular structure consists of a benzoic acid core substituted with a nitro group at the 4-position and a trifluoromethyl group at the 3-position.

Caption: 2D Structural Formula of this compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 320-38-7 | [1][2] |

| Molecular Formula | C₈H₄F₃NO₄ | [1][2][5] |

| Molecular Weight | 235.12 g/mol | [1][2][5] |

| Appearance | Solid, white to light yellow powder | [4] |

| Melting Point | 160-164 °C | [2] |

| Purity | Typically ≥97% | [2][5] |

| InChI Key | JIQCKYQIVYCTEZ-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)c1ccc(c(c1)C(F)(F)F)=O | [2][5] |

Synthesis and Manufacturing

The industrial synthesis of this compound is typically achieved through the nitration of a suitable trifluoromethyl-substituted precursor. A common and effective method involves the nitration of 4-trifluoromethylbenzoyl chloride followed by hydrolysis.

Synthesis Workflow

The general workflow involves a two-step process: nitration followed by hydrolysis. This approach is advantageous as it utilizes readily available starting materials.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on established chemical literature, providing a reliable method for laboratory-scale synthesis.[6]

Step 1: Nitration of 4-Trifluoromethylbenzoyl Chloride

-

Reactor Setup: Charge a suitable reactor with concentrated sulfuric acid (H₂SO₄).

-

Mixed Acid Preparation: To the sulfuric acid, carefully add fuming nitric acid (98%) while maintaining a controlled temperature to create the nitrating mixture.

-

Substrate Addition: Gradually add 4-trifluoromethylbenzoyl chloride to the mixed acid. The temperature should be carefully maintained, typically between 40-60°C, to control the exothermic reaction.

-

Causality: The use of a mixed acid (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species for aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid.

-

-

Reaction: Once the addition is complete, hold the reaction mixture at a constant temperature (e.g., 60°C) for several hours (e.g., 3 hours) to ensure the reaction goes to completion.

Step 2: Hydrolysis and Isolation

-

Quenching: Carefully pour the reaction mixture into iced water. This will cause the product, 4-nitro-3-(trifluoromethyl)benzoyl chloride, to precipitate out of the acidic solution.

-

Filtration: Separate the precipitated solid by filtration.

-

Hydrolysis: Transfer the crude solid into water containing a base, such as sodium carbonate (Na₂CO₃), and stir. This step hydrolyzes the benzoyl chloride to the corresponding benzoic acid.

-

Acidification & Isolation: After hydrolysis, the solution is filtered and then acidified (e.g., with HCl) to precipitate the final product, this compound. The solid is then collected by filtration, washed with water, and dried.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Analytical Workflow

Caption: Standard analytical workflow for quality control.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structural integrity. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, while the ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorptions include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[7] The nitro group will show characteristic stretches around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 234.00.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. Using a suitable column (e.g., C18) and mobile phase, the percentage purity can be accurately quantified against a reference standard.

Applications in Drug Development

The primary application of this compound is as a building block in the synthesis of pharmaceuticals.

Precursor to Bicalutamide

This compound is a well-documented intermediate in the synthesis of (R)-Bicalutamide.[9][10] The synthesis involves the reduction of the nitro group to an amine, which is then coupled with a suitable chiral side chain to form the final active pharmaceutical ingredient (API).[9] Bicalutamide functions as an androgen receptor antagonist, a crucial mechanism in treating prostate cancer.[3]

The transformation from the benzoic acid to a key aniline intermediate generally involves:

-

Activation of the Carboxylic Acid: Conversion to an acid chloride (e.g., using thionyl chloride) or another activated species.

-

Amidation: Reaction with ammonia or an amine source to form a primary amide.

-

Dehydration: Conversion of the amide to a nitrile (-CN) group.

-

Reduction: Reduction of the nitro group to an amine (-NH₂).

The resulting intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, is then used in the final coupling steps to produce Bicalutamide.[9]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[11]

Hazard Identification and Precautions

| Hazard Category | GHS Classification & Precautionary Statements | Source |

| Acute Toxicity | H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Skin Sensitization | H317: May cause an allergic skin reaction. P261: Avoid breathing dust. | [2] |

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents.[12]

References

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

ResearchGate. (2019). A view of this compound (II) with the atom-numbering scheme. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4F3NO4). Retrieved from [Link]

- Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 7205.

-

Capot Chemical. (2025). MSDS of 4-Nitro-3-trifluoromethyl-benzoic acid methyl ester. Retrieved from [Link]

-

DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide. Retrieved from [Link]

- Google Patents. (n.d.). GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer.

- Google Patents. (n.d.). CN103539710A - Synthesis method of (R)-bicalutamide.

-

ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. Retrieved from [Link]

-

SHANGHAI MINSTAR CHEMICAL CO., LTD. (n.d.). Pharmaceutical and pesticide intermediates 4-NITRO-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-37-6 Powder. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. PMC. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. WebBook. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR]. Retrieved from [Link]

-

MassBank. (2008). Benzoic acids and derivatives. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 97 320-38-7 [sigmaaldrich.com]

- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 4. Pharmaceutical and pesticide intermediates 4-NITRO-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-37-6 Powder [minstargroup.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. GB2199035A - Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer - Google Patents [patents.google.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. PubChemLite - this compound (C8H4F3NO4) [pubchemlite.lcsb.uni.lu]

- 9. CN103539710A - Synthesis method of (R)-bicalutamide - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)benzoic Acid from 3-(Trifluoromethyl)benzonitrile

Abstract: This technical guide provides a detailed, in-depth exploration of the two-step synthesis of 4-Nitro-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals, notably the anti-androgen drug Bicalutamide.[1][2] The synthesis begins with the electrophilic aromatic nitration of 3-(trifluoromethyl)benzonitrile, followed by the hydrolysis of the resulting nitrile to the target carboxylic acid. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and emphasizes the critical safety and handling procedures required. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy and Mechanistic Overview

The conversion of 3-(trifluoromethyl)benzonitrile to this compound is efficiently achieved via a two-step synthetic sequence. This strategy is predicated on two fundamental and robust transformations in organic chemistry:

-

Electrophilic Aromatic Nitration: Introduction of a nitro (-NO₂) group onto the aromatic ring.

-

Nitrile Hydrolysis: Conversion of the cyano (-CN) group into a carboxylic acid (-COOH) group.

The overall transformation is outlined below.

Figure 1: Overall two-step synthesis pathway.

The success of this synthesis hinges on the precise control of reaction conditions and a thorough understanding of the directing effects of the substituents on the aromatic ring.

Step 1: Electrophilic Aromatic Nitration of 3-(Trifluoromethyl)benzonitrile

The first critical step is the regioselective nitration of the starting material. This is a classic electrophilic aromatic substitution (EAS) reaction.

Mechanism and Regioselectivity

The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][4]

Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the benzene ring.[5] The regiochemical outcome of this attack is dictated by the electronic properties of the two substituents already present: the trifluoromethyl (-CF₃) group and the cyano (-CN) group.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, making it a powerful deactivating group and a meta-director.

-

Cyano Group (-CN): This group is also electron-withdrawing through both induction and resonance, classifying it as a deactivating group and a meta-director.

With two deactivating, meta-directing groups on the ring, the substitution is expected to be slow and occur at the position least deactivated. The position C-4 (ortho to the cyano group and meta to the trifluoromethyl group) is the primary site of nitration. This outcome is favored over substitution at C-6 (para to the trifluoromethyl group) or C-2 (between the two bulky groups), which is sterically hindered and electronically disfavored. The formation of the 4-nitro isomer is confirmed by crystallographic analysis of the final product.[6][7]

Detailed Experimental Protocol: Nitration

This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings.[8][9]

Table 1: Reagents for Nitration

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethyl)benzonitrile | 171.12 | 10.0 g | 0.0584 |

| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Conc. Nitric Acid (70%) | 63.01 | 5.0 mL | ~0.079 |

Procedure:

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid (40 mL).

-

Cooling: Cool the flask in an ice-salt bath to a temperature between 0 °C and 5 °C.

-

Substrate Addition: Slowly add the 3-(trifluoromethyl)benzonitrile (10.0 g) to the cold, stirred sulfuric acid over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture Addition: Add the concentrated nitric acid (5.0 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-40 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the crude 4-Nitro-3-(trifluoromethyl)benzonitrile product, preferably in a vacuum oven at 40-50 °C.

Safety Precautions for Nitration

The use of concentrated nitric and sulfuric acids presents significant hazards.

-

Corrosivity: Both acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[10][11] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[12]

-

Exothermic Reaction: The mixing of these acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of hazardous byproducts.[13]

-

Oxidizing Agent: Nitric acid is a strong oxidizing agent and should be kept away from combustible materials.[13]

-

Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhaling toxic and corrosive vapors.[11] An eyewash station and safety shower must be immediately accessible.[12]

Step 2: Hydrolysis of 4-Nitro-3-(trifluoromethyl)benzonitrile

The second step involves the conversion of the intermediate nitrile into the final carboxylic acid product. This is typically achieved through vigorous hydrolysis under basic or acidic conditions.[14] Base-catalyzed hydrolysis is often preferred for its efficiency.

Mechanism of Base-Catalyzed Nitrile Hydrolysis

The hydrolysis proceeds in two main stages:

-

Conversion to Amide: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide tautomer, which quickly rearranges to the more stable primary amide.[15][16]

-

Hydrolysis of Amide: The intermediate amide is then hydrolyzed to a carboxylate salt under the same basic conditions. This follows the standard mechanism for base-catalyzed hydrolysis of amides.

-

Protonation: In the final work-up step, the carboxylate salt is acidified to yield the neutral carboxylic acid, which precipitates from the aqueous solution.[15]

Detailed Experimental Protocol: Hydrolysis

Table 2: Reagents for Hydrolysis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitro-3-(trifluoromethyl)benzonitrile | 216.12 | 10.0 g | 0.0463 |

| Sodium Hydroxide (NaOH) | 40.00 | 7.4 g | 0.185 |

| Water (H₂O) | 18.02 | 75 mL | - |

| Conc. Hydrochloric Acid (37%) | 36.46 | ~15 mL | ~0.18 |

Procedure:

-

Setup: To a 250 mL round-bottom flask, add the crude 4-Nitro-3-(trifluoromethyl)benzonitrile (10.0 g), sodium hydroxide (7.4 g), and water (75 mL). Equip the flask with a magnetic stirrer and a reflux condenser.

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically vigorous, with the evolution of ammonia gas (NH₃), which can be detected by its characteristic odor or with moist litmus paper held at the top of the condenser. Continue refluxing for 4-6 hours, or until the evolution of ammonia ceases.

-

Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature, then further cool it in an ice bath.

-

Acidification: While stirring the cold solution, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). A thick, light-yellow precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

-

Drying: Dry the product thoroughly.

Figure 2: Experimental workflow for the hydrolysis step.

Product Purification and Characterization

The crude product obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a high-purity solid.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Table 3: Physical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₈H₄F₃NO₄ |

| Molar Mass | 235.12 g/mol |

| Appearance | White to light-yellow crystalline solid[17] |

| Melting Point | 148-151 °C |

| ¹H NMR | Expect three signals in the aromatic region (δ 8-9 ppm), likely two doublets and a doublet of doublets. |

| ¹³C NMR | Expect signals for the carboxylic acid carbon (~165 ppm), aromatic carbons (including those attached to -CF₃ and -NO₂), and the quartet for the -CF₃ carbon. |

| IR (cm⁻¹) | Characteristic peaks for O-H stretch (broad, ~3000), C=O stretch (~1700), asymmetric and symmetric N-O stretches (~1530 and ~1350), and C-F stretches (~1300-1100). |

Note: Specific NMR chemical shifts can vary depending on the solvent used.

Crystallographic studies confirm that in the solid state, molecules of this compound form hydrogen-bonded dimers between their carboxylic acid groups.[7][18]

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound from 3-(trifluoromethyl)benzonitrile. The process involves a regioselective electrophilic nitration followed by a robust nitrile hydrolysis. By adhering to the detailed protocols and exercising the necessary safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical and materials science. The success of the synthesis relies on a foundational understanding of reaction mechanisms and careful execution of the experimental procedures.

References

-

Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

-

Chen, J., et al. (2017). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Retrieved from [Link]

-

Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022). Columbus Chemical. Retrieved from [Link]

-

Multiple Authors. (2024). What safety precautions should I take when handling nitric acid? Quora. Retrieved from [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). Google Patents (CN101337911A).

-

Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]

-

Safety Data Sheet: Nitric acid. (n.d.). Carl ROTH. Retrieved from [Link]

-

Al-Hourani, B., et al. (2020). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. -ORCA - Cardiff University. Retrieved from [Link]

- A kind of preparation method of Bicalutamide intermediate. (2017). Google Patents (CN106748884A).

-

Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Lelj, F., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Retrieved from [Link]

-

Synthesis of (R)-bicalutamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved from [Link]

-

Postnikov, P., et al. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals. Retrieved from [Link]

- Process of preparing 3-trifluoromethyl benzoic acid. (2007). Google Patents (CN101066917A).

- Preparation method of bicalutamide intermediate. (2019). Google Patents (CN106748884B).

-

Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. (2020). European Patent Office (EP 3696164 A1). Retrieved from [Link]

-

Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ResearchGate. Retrieved from [Link]

-

3-Nitro-5-(Trifluoromethyl)Benzonitrile. (n.d.). Methylamine Supplier. Retrieved from [Link]

-

Synthesis of 3-nitro-4-fluoro-benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]

-

Aromatic Nitration Mechanism - EAS vid 4. (2014). YouTube. Retrieved from [Link]

-

Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. PubMed. Retrieved from [Link]

-

p-NITROBENZONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

FlowSyn™ Application Note 22: Flow Nitration. (n.d.). Asynt. Retrieved from [Link]

-

Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. PMC - NIH. Retrieved from [Link]

-

EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved from [Link]

-

4-NITRO-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-37-6. (n.d.). SHANGHAI MINSTAR CHEMICAL CO., LTD. Retrieved from [Link]

-

Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and this compound. ResearchGate. Retrieved from [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]

-

Write reaction showing conversion of Benzonitrile into benzoic acid. (2024). Filo. Retrieved from [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. columbuschemical.com [columbuschemical.com]

- 11. carlroth.com [carlroth.com]

- 12. ehs.com [ehs.com]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. scribd.com [scribd.com]

- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 16. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 17. Pharmaceutical and pesticide intermediates 4-NITRO-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-37-6 Powder [minstargroup.com]

- 18. researchgate.net [researchgate.net]

Starting materials for 4-Nitro-3-(trifluoromethyl)benzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)benzoic Acid: Starting Materials and Strategic Selection

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably non-steroidal anti-androgens like Bicalutamide, which are critical in the treatment of prostate cancer. The strategic selection of starting materials and the corresponding synthetic route are paramount to ensuring high yield, purity, and process scalability. This guide provides a comprehensive analysis of the primary synthetic pathways, detailing the underlying chemical principles, experimental protocols, and critical process considerations for researchers and drug development professionals.

Introduction: The Significance of this compound

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. In the context of this compound, the interplay between the electron-withdrawing nitro and trifluoromethyl groups creates a unique chemical scaffold. This compound serves as a key building block for a range of biologically active molecules, with its most prominent application being the synthesis of the anti-cancer drug Bicalutamide. The efficient and cost-effective production of this intermediate is, therefore, a critical concern for the pharmaceutical industry.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes dominate the landscape for the preparation of this compound. The choice between them hinges on factors such as the availability and cost of starting materials, reaction conditions, and desired scale of production.

Route 1: Nitration of 3-(Trifluoromethyl)benzoic Acid

This is the most direct and commonly employed method. It involves the electrophilic aromatic substitution (nitration) of 3-(trifluoromethyl)benzoic acid.

-

Underlying Principle: The benzoic acid ring is activated towards electrophilic substitution, but the trifluoromethyl group is a strong deactivating group and a meta-director. The carboxylic acid group is also a deactivating, meta-directing group. Therefore, the incoming nitro group is directed to the position meta to both substituents, which is the 4-position.

-

Reaction Scheme:

Caption: Nitration of 3-(trifluoromethyl)benzoic acid.

Route 2: Oxidation of 4-Nitro-3-(trifluoromethyl)toluene

An alternative approach begins with the corresponding toluene derivative, which is first nitrated and then oxidized to the carboxylic acid.

-

Underlying Principle: This route takes advantage of the different directing effects of the methyl and trifluoromethyl groups. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Nitration of 3-(trifluoromethyl)toluene would yield a mixture of isomers, making this a less direct route. Therefore, starting with 4-nitro-3-(trifluoromethyl)toluene is more efficient. The oxidation of the methyl group to a carboxylic acid is a standard transformation.

-

Reaction Scheme:

Caption: Oxidation of 4-nitro-3-(trifluoromethyl)toluene.

Starting Material Selection and Justification

| Starting Material | Synthetic Route | Advantages | Disadvantages |

| 3-(Trifluoromethyl)benzoic Acid | Route 1 | Direct, one-step synthesis; high regioselectivity. | Can be more expensive than the corresponding toluene derivative. |

| 4-Nitro-3-(trifluoromethyl)toluene | Route 2 | Potentially more cost-effective starting material. | Requires an additional oxidation step; use of strong, often toxic, oxidants. |

For most laboratory and industrial applications, Route 1, starting from 3-(trifluoromethyl)benzoic acid, is the preferred method due to its simplicity, high selectivity, and avoidance of harsh oxidizing agents.

Detailed Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic Acid

This protocol is a self-validating system, with built-in checks for reaction completion and product purity.

Materials and Reagents

-

3-(Trifluoromethyl)benzoic Acid

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (for drying)

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add 3-(trifluoromethyl)benzoic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.